N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound with the molecular formula C18H15N3O3S This compound is characterized by the presence of a thiazole ring, a nitrobenzamide moiety, and a 3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2-amino-5-(3-methylbenzyl)-1,3-thiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dioxane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation: The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dichloromethane, dioxane, ethanol.
Major Products Formed
Reduction: Formation of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-aminobenzamide.
Oxidation: Formation of N-[5-(3-carboxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide.
Scientific Research Applications
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and nitrobenzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Uniqueness
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to the specific positioning of the 3-methylbenzyl group and the nitro group on the benzamide moiety. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-4-2-5-13(8-12)9-16-11-19-18(25-16)20-17(22)14-6-3-7-15(10-14)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDWYMUWWVNLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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